2-Butanone-1,1,1,3,3-d5
Description
Significance of Deuterium (B1214612) Isotopic Labeling in Contemporary Chemistry
Deuterium isotopic labeling is a technique where hydrogen atoms (¹H) in a molecule are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. docbrown.infocopernicus.org This seemingly subtle change, which doubles the mass of the hydrogen atom, has significant consequences for the physical and chemical properties of the molecule, providing researchers with an invaluable tool to probe the intricacies of chemical reactions and molecular structures. docbrown.infonih.gov
One of the most important consequences of deuterium substitution is the Kinetic Isotope Effect (KIE) . ontosight.aiwikipedia.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, resulting in a lower zero-point energy. nih.govbaranlab.org Consequently, more energy is required to break a C-D bond compared to a C-H bond. ontosight.ai This difference leads to a change in the reaction rate when a hydrogen atom is replaced by deuterium at a position involved in bond-breaking during the rate-determining step of a reaction. ontosight.aiwikipedia.orgdoi.org This phenomenon, known as a primary KIE, is a powerful method for elucidating reaction mechanisms, identifying rate-limiting steps, and characterizing transition states. ontosight.aiscbt.comnih.gov Normal KIEs for the deuterium effect (expressed as the ratio kH/kD) are typically in the range of 1 to 8. ontosight.aidoi.org
Secondary KIEs are also observed when the isotopic substitution occurs at a position not directly involved in bond cleavage. wikipedia.orgnih.gov These effects, though smaller, provide valuable information about changes in hybridization and the electronic environment at or near the reaction center during the transition state. nih.govcdnsciencepub.com
Beyond mechanistic studies, deuterium labeling is fundamental to various analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy , the use of deuterated solvents is standard practice to avoid large solvent signals that would otherwise obscure the signals from the analyte. oup.comresearchgate.netkoreascience.krdtic.mil Furthermore, selective deuterium labeling of a molecule can simplify complex proton NMR spectra and aid in signal assignment. cdnsciencepub.com In Mass Spectrometry (MS) , deuterated compounds are widely used as internal standards for accurate quantification because they are chemically identical to their non-labeled counterparts but are easily distinguished by their higher mass. nih.govscbt.com
Overview of Deuterated Organic Compounds in Scientific Investigation
The principles of deuterium labeling have been applied across a vast spectrum of scientific research, making deuterated organic compounds indispensable tools. copernicus.orgcore.ac.uksynectics.net Their applications range from fundamental chemical physics to pharmaceutical development.
Key areas of application include:
Mechanistic Elucidation: As discussed, the KIE is a primary application. By selectively deuterating different positions in a molecule, chemists can track the movement of atoms and unravel complex reaction pathways. scbt.comisotope.comontosight.ai
Analytical Chemistry: Deuterated compounds are essential in analytical methods. In NMR, deuterated solvents like chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆ are routinely used to dissolve samples without interfering with the ¹H NMR spectrum. oup.comresearchgate.netkoreascience.kr In mass spectrometry-based analysis, such as in environmental testing or clinical toxicology, deuterated analogs of the target analyte are the gold standard for use as internal standards, improving the accuracy and reliability of quantitative measurements. scbt.comkoreascience.krgcms.cz
Metabolism and Pharmacokinetic Studies: In drug discovery and development, deuterium labeling is used to study the metabolic fate of drug candidates. scbt.comcore.ac.ukontosight.ai By tracking the deuterated molecules in vivo, researchers can identify metabolites, understand metabolic pathways, and determine rates of absorption, distribution, metabolism, and excretion. core.ac.uk This information is critical for optimizing the properties of potential drugs.
Structural Biology: Deuterium labeling is employed in the study of macromolecules like proteins and nucleic acids. isotope.com Techniques like NMR and neutron scattering can utilize deuterated molecules to probe the structure, dynamics, and interactions of these complex biological systems. isotope.comgcms.cz
Materials Science: The greater strength of the C-D bond compared to the C-H bond can be exploited to enhance the stability of organic materials. nih.govresearchgate.net For instance, deuteration has been shown to improve the lifetime and efficiency of organic light-emitting diodes (OLEDs). nih.gov
Specific Research Focus on 2-Butanone-1,1,1,3,3-d5 as a Model System
This compound, with the chemical formula CH₃CD₂COCD₃, is a deuterated isotopologue of 2-butanone (B6335102) (also known as methyl ethyl ketone, MEK). isotope.comsigmaaldrich.com Its specific labeling pattern, with deuterium atoms on both the methyl and methylene (B1212753) carbons adjacent to the carbonyl group, makes it a particularly useful model system for a variety of chemical studies.
Detailed Research Findings:
One key area of research involves using this compound to probe subtle electronic effects in reaction mechanisms. For example, it has been used to study hyperconjugative deuterium isotope effects. In a study on the redox decomposition of hydroxymercurated 2-butene, the related compound 2-butene-1,1,1,3-d₄ was synthesized from 2-butanone-1,1,1,3,3-d₅. oup.com The observed isotope effects provided evidence for the development of positive charge (cation character) on both the α- and β-carbons in the reaction's transition state, supporting a proposed structure. oup.com
Spectroscopic investigations of this compound have provided fundamental insights into molecular structure and dynamics. Microwave spectroscopy studies of both normal and this deuterated species have been conducted to determine the rotational barriers of the methyl group. researchgate.netresearchgate.net These experiments found that the barrier to internal torsion of the C1 methyl group was slightly lower in the deuterated species (497 ± 1 cal/mole) compared to the non-deuterated compound (518 ± 1 cal/mole), providing precise data for theoretical and computational models. researchgate.net
Furthermore, this compound serves as a valuable internal standard in analytical chemistry. ontosight.aiisotope.com Its use has been cited in methods for the quantitative analysis of volatile organic compounds (VOCs). doi.orgsynectics.net For instance, it has been employed as an internal standard in a headspace-gas chromatography-mass spectrometric method for the determination of toluene (B28343) and its metabolite 2-butanol (B46777) in urine, demonstrating its utility in clinical and toxicological analysis. koreascience.kr
The physical and chemical properties of this compound are well-characterized, making it a reliable compound for these applications.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | CH₃CD₂COCD₃ | isotope.com |
| Linear Formula | C₄H₃D₅O | scbt.com |
| CAS Number | 24313-50-6 | scbt.comisotope.comsigmaaldrich.com |
| Molecular Weight | 77.14 g/mol | scbt.comisotope.comsigmaaldrich.com |
| Isotopic Purity | 98 atom % D | sigmaaldrich.com |
| Boiling Point | 80 °C | sigmaaldrich.com |
| Melting Point | -87 °C | sigmaaldrich.com |
| Density | 0.860 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.379 | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3-pentadeuteriobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i2D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEHNKRNPOVVGH-PDWRLMEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24313-50-6 | |
| Record name | 2-Butanone-1,1,1,3,3-d5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone-1,1,1,3,3-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Enrichment for 2 Butanone 1,1,1,3,3 D5
Strategies for Deuterium (B1214612) Incorporation in Ketone Structures
The introduction of deuterium into the 2-butanone (B6335102) structure, specifically at the α-positions to the carbonyl group (the methyl group at position 1 and the methylene (B1212753) group at position 3), can be achieved through two primary strategies: direct hydrogen-deuterium exchange on the 2-butanone molecule itself or by synthesizing a deuterated precursor that is subsequently converted to the target ketone.
Hydrogen-Deuterium Exchange Reactions for α-Proton Labeling
Hydrogen-deuterium (H/D) exchange is a common and effective method for replacing acidic protons with deuterium. nih.gov In ketones, the protons on the α-carbons are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the ability to form a stable enolate intermediate. This exchange can be catalyzed by either acids or bases. rsc.orgisotope.com
The mechanism for H/D exchange at the α-position of a ketone like 2-butanone involves the formation of an enol or enolate intermediate.
Base-Catalyzed Exchange: In the presence of a base (e.g., OD⁻ in D₂O), an α-proton is abstracted to form a resonance-stabilized enolate. This enolate can then be deuterated by quenching with a deuterium source, such as D₂O, to yield the α-deuterated ketone. This process can be repeated to achieve polydeuteration. The protons of the methyl group (C1) are generally more sterically accessible and slightly more acidic than those of the methylene group (C3), leading to a faster exchange rate at the C1 position. youtube.com By controlling the reaction conditions (e.g., temperature, reaction time, and catalyst concentration), it is possible to achieve selective or complete deuteration of the α-positions.
Acid-Catalyzed Exchange: Under acidic conditions (e.g., DCl in D₂O), the carbonyl oxygen is first protonated (deuterated), making the α-protons more susceptible to removal. nist.gov A weak base (like D₂O) can then abstract an α-proton to form an enol. The enol then tautomerizes back to the keto form by adding a deuteron (B1233211) to the α-carbon. docbrown.info This process is also reversible and can lead to the exchange of all α-protons if the reaction is driven to completion with a large excess of the deuterium source. nist.gov
For the synthesis of 2-Butanone-1,1,1,3,3-d5, a base-catalyzed approach is often employed using a deuterium source like D₂O and a catalyst such as sodium deuteroxide (NaOD). The reaction is typically carried out under reflux to ensure complete exchange of all five α-protons.
| Catalyst Type | Mechanism | Key Intermediates | Typical Deuterium Source |
| Base | Deprotonation of α-carbon | Enolate | D₂O, CD₃OD |
| Acid | Tautomerization via protonated carbonyl | Enol | D₂O, DCl |
Precursor Deuteration and Subsequent Chemical Transformations
An alternative route to this compound involves the synthesis of a deuterated precursor, which is then chemically converted to the final product. A common precursor for 2-butanone is 2-butanol (B46777). njit.edu By synthesizing a specifically deuterated 2-butanol and then oxidizing it, one can obtain the desired deuterated 2-butanone.
For the synthesis of this compound, a precursor such as 2-butanol-1,1,1,3,3-d5 would be required. This deuterated alcohol can be prepared through various methods, including the reduction of a corresponding deuterated ketone (though this would be a circular approach) or by building the molecule from smaller deuterated fragments using organometallic chemistry.
Once the appropriately deuterated 2-butanol is obtained, it can be oxidized to this compound. njit.edu This oxidation can be achieved using various oxidizing agents, such as chromic acid (prepared from sodium dichromate and sulfuric acid) or pyridinium (B92312) chlorochromate (PCC). uobasrah.edu.iqquora.com The oxidation reaction converts the secondary alcohol group at C2 into a carbonyl group without affecting the deuterium atoms at the C1 and C3 positions.
| Precursor | Reaction | Reagents | Product |
| 2-Butanol-1,1,1,3,3-d5 | Oxidation | Na₂Cr₂O₇/H₂SO₄ or PCC | This compound |
Isotopic Purity Assessment Techniques
Following the synthesis of this compound, it is crucial to determine its isotopic purity, which includes verifying the number and location of the incorporated deuterium atoms. This is typically accomplished using a combination of chromatographic and spectrometric techniques.
Chromatographic Separation for Isotopic Purity Verification
Gas chromatography (GC) is a powerful technique for separating volatile compounds like 2-butanone and can also be used to separate isotopologues (molecules that differ only in their isotopic composition). gcms.cz Deuterated compounds often have slightly different retention times than their non-deuterated counterparts. nih.gov This phenomenon, known as the chromatographic isotope effect, allows for the separation of this compound from any residual, partially deuterated, or non-deuterated 2-butanone.
The separation is typically performed on a capillary column with a suitable stationary phase. For a moderately polar compound like 2-butanone, a variety of columns can be used, ranging from non-polar (e.g., polydimethylsiloxane) to more polar phases. nist.gov The choice of column and temperature program can be optimized to achieve baseline separation of the different isotopologues. By coupling the GC to a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), the relative amounts of each isotopologue can be quantified, thus providing a measure of the isotopic purity.
| Chromatographic Technique | Principle of Separation | Common Detector | Information Obtained |
| Gas Chromatography (GC) | Differential partitioning between mobile and stationary phases based on volatility and polarity, and the isotope effect. | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Retention time, relative abundance of isotopologues. |
Mass Spectrometric Confirmation of Deuteration Sites and Extent
Mass spectrometry (MS) is an indispensable tool for confirming the isotopic enrichment and the location of deuterium atoms in a molecule. nist.gov When coupled with gas chromatography (GC-MS), it provides both separation and structural information.
Furthermore, the fragmentation pattern of the molecule in the mass spectrometer provides information about the location of the deuterium labels. The fragmentation of 2-butanone is well-characterized and primarily involves alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. chegg.comlibretexts.org
The two primary alpha-cleavage pathways for 2-butanone result in the formation of the following fragment ions:
Loss of a methyl radical (•CH₃) to give an acylium ion [CH₃CH₂CO]⁺ at m/z 57.
Loss of an ethyl radical (•CH₂CH₃) to give an acylium ion [CH₃CO]⁺ at m/z 43.
In the mass spectrum of this compound (CH₃CD₂COCD₃), these fragmentation patterns would be altered as follows:
Loss of a deuterated methyl radical (•CD₃) would result in a fragment ion [CH₃CD₂CO]⁺ at m/z 60 (a shift of +3 from m/z 57).
Loss of a non-deuterated ethyl radical (•CH₂CH₃) is not possible from the labeled positions. However, the loss of the ethyl group containing the deuterated methylene would be a loss of •CD₂CH₃, resulting in an acylium ion [CD₃CO]⁺ at m/z 46 (a shift of +3 from m/z 43).
By observing these specific mass shifts in the fragment ions, the location of the deuterium atoms at the C1 and C3 positions can be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, also plays a crucial role in confirming the structure and assessing isotopic purity by observing the disappearance of proton signals and the changes in the carbon signals at the deuterated positions. docbrown.infodocbrown.info
| Ion | m/z (Unlabeled 2-Butanone) | m/z (this compound) | Lost Fragment (from d5) |
| Molecular Ion | 72 | 77 | - |
| [M - methyl]⁺ | 57 | 60 | •CD₃ |
| [M - ethyl]⁺ | 43 | 46 | •CH₂CD₃ |
Spectroscopic Characterization and Molecular Dynamics of 2 Butanone 1,1,1,3,3 D5
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a fundamental technique for elucidating molecular structures by probing the magnetic environments of atomic nuclei, such as ¹H (protons) and ¹³C (carbon-13). carlroth.comuobasrah.edu.iq The strategic substitution of hydrogen with its isotope, deuterium (B1214612) (²H or D), in 2-butanone (B6335102) significantly aids in the detailed spectroscopic analysis of the molecule.
Deuterium as a Probe for ¹H and ¹³C NMR Spectral Simplification
The primary application of isotopic labeling with deuterium in NMR is the simplification of complex spectra. pnas.org Since deuterium resonates at a different frequency from protons, it is effectively "invisible" in a standard ¹H NMR experiment. huji.ac.il In the case of 2-butanone (CH₃COCH₂CH₃), a standard ¹H NMR spectrum displays three distinct signals corresponding to the three non-equivalent proton environments. docbrown.info
Selective deuteration to form 2-Butanone-1,1,1,3,3-d5 (CD₃COCD₂CH₃) drastically simplifies the ¹H NMR spectrum. The signals corresponding to the methyl group at position 1 and the methylene (B1212753) group at position 3 are eliminated. This leaves a single, unsplit signal (a singlet) for the remaining methyl group (CH₃) at position 4. This simplification removes the complexities of spin-spin coupling, where adjacent proton signals are split into multiplets (e.g., a quartet for the CH₂ group and a triplet for the terminal CH₃ group in non-deuterated 2-butanone). docbrown.info
In ¹³C NMR spectroscopy, deuteration also offers advantages. While ¹³C NMR spectra are often recorded with proton decoupling to produce singlets for each unique carbon, the use of deuterated solvents is standard practice to avoid large solvent signals that could obscure the analyte's peaks. docbrown.info The deuteration of the molecule itself, as in 2-butanone-d5, can help in assigning carbon signals, especially in more complex molecules, by observing the absence or change in character of signals due to C-D coupling in specifically designed experiments. The ¹³C NMR spectrum of 2-butanone shows four distinct signals for its four carbon atoms. docbrown.infolibretexts.org
| Compound | Proton Environment | Expected ¹H NMR Signal |
| 2-Butanone | CH₃ (position 1) | Triplet |
| COCH₂ (position 3) | Quartet | |
| CH₃ (position 4) | Singlet | |
| This compound | CD₃ (position 1) | Signal Absent |
| COCD₂ (position 3) | Signal Absent | |
| CH₃ (position 4) | Singlet |
This interactive table compares the expected proton NMR signals for standard 2-butanone and its deuterated form, highlighting the spectral simplification.
Investigation of Solvent Effects on Deuterated 2-Butanone Chemical Shifts
The chemical shift of protons in an NMR spectrum is sensitive to the surrounding electronic environment, which can be influenced by the choice of solvent. quora.com Different deuterated solvents can interact with a solute molecule through various mechanisms, including hydrogen bonding, van der Waals forces, and magnetic anisotropy effects, leading to changes in the observed chemical shifts. liverpool.ac.uk
For this compound, the primary signal of interest is the singlet from the remaining CH₃ group. The chemical shift of these protons can vary when the spectrum is recorded in different deuterated solvents. For instance, non-polar solvents like cyclohexane-d₁₂ would have minimal specific interactions, while aromatic solvents like benzene-d₆ can cause significant shifts due to their magnetic anisotropy (the "ring current effect"). Polar aprotic solvents like acetone-d₆ or DMSO-d₆ can interact through dipole-dipole interactions with the carbonyl group of the ketone. liverpool.ac.uk These solvent-induced shifts (SIS) are a valuable tool for confirming signal assignments and probing intermolecular interactions. While specific data for 2-butanone-d5 is not extensively published, the general principles of solvent effects on ketones are well-established.
| Solvent | Typical ¹H Chemical Shift (ppm) of Protons α to Carbonyl | Expected Effect on 2-Butanone-d5 (CH₃ signal) |
| CDCl₃ (Chloroform-d) | ~2.1 ppm | Standard reference shift. |
| C₆D₆ (Benzene-d₆) | Shifted upfield (to lower ppm) | Aromatic solvent anisotropy shields the protons, causing an upfield shift compared to CDCl₃. |
| (CD₃)₂SO (DMSO-d₆) | Shifted downfield (to higher ppm) | The polar nature of DMSO can lead to deshielding and a downfield shift. liverpool.ac.uk |
| (CD₃)₂CO (Acetone-d₆) | Similar to or slightly downfield of CDCl₃ | A polar aprotic solvent, causing moderate shifts. |
This interactive table illustrates the expected changes in the chemical shift of the remaining methyl protons in 2-butanone-d5 when analyzed in different common NMR solvents.
Conformational Analysis via NMR in Deuterated Systems
NMR spectroscopy is a powerful method for studying the dynamic conformational equilibria of molecules in solution. auremn.org.br For 2-butanone, the key conformational flexibility arises from rotation around the C2-C3 single bond, which can result in different spatial arrangements of the ethyl and methyl groups relative to the carbonyl. Studies on the non-deuterated molecule have identified two primary conformers: a more stable trans form and a higher-energy gauche form. cdnsciencepub.com
Deuteration of the molecule to this compound simplifies the ¹H NMR spectrum, which can facilitate the study of this conformational behavior. cdnsciencepub.com Techniques such as variable-temperature NMR can be employed to study changes in the equilibrium between conformers. While the removal of protons on the ethyl group in the d5 isotopologue prevents the use of proton-proton coupling constants for this analysis, other NMR techniques could still be applied. For example, advanced methods like Nuclear Overhauser Effect (NOE) spectroscopy on the remaining protons could provide spatial information, although the small size of the molecule makes this challenging. Theoretical calculations, often used in conjunction with NMR data, help to determine the geometries and relative energies of the stable conformers. auremn.org.brlew.ro In a microwave spectroscopy study of 2-butanone, the dipole moment for the normal species was found to be 2.779 D, while for the d5 species (CH₃CD₂C(O)CD₃), it was determined to be 2.771 D, indicating minimal structural change upon deuteration. cdnsciencepub.com
Vibrational Spectroscopy (Infrared and Raman) Investigations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. nist.gov These vibrations are characteristic of specific chemical bonds and functional groups, making this method essential for molecular identification and structural analysis.
Assignment of Vibrational Modes in Deuterated 2-Butanone
The vibrational spectrum of a molecule consists of a series of bands, each corresponding to a specific molecular motion, such as the stretching or bending of bonds. docbrown.info Assigning these bands to their precise vibrational modes can be complex. Isotopic substitution is a critical tool for this purpose. worldscientific.comnih.gov Replacing a lighter atom (like hydrogen) with a heavier isotope (like deuterium) increases the reduced mass of the vibrating system, causing the frequency of that vibration to decrease. This predictable isotopic shift allows for the confident assignment of vibrational modes involving the substituted atoms. acs.org
In this compound, the C-H stretching and bending vibrations associated with the methyl group at position 1 and the methylene group at position 3 are replaced by C-D vibrations. These C-D modes appear at significantly lower frequencies (wavenumbers) than their C-H counterparts. For example, C-H stretching vibrations typically occur in the 2800-3000 cm⁻¹ region, whereas C-D stretching vibrations are found around 2000-2200 cm⁻¹. This clear shift allows for unambiguous assignment of these alkyl modes. Other modes, such as the carbonyl (C=O) stretch, are also slightly affected by deuteration of adjacent groups. osti.gov
| Vibrational Mode | Typical Frequency in 2-Butanone (cm⁻¹) | Expected Frequency in 2-Butanone-d5 (cm⁻¹) | Assignment |
| C-H Stretch (Alkyl) | ~2980, ~2940 | Shifted/Replaced | Vibrations of the CH₃ and CH₂ groups. orgchemboulder.com |
| C-D Stretch | N/A | ~2200, ~2100 | New vibrations from the CD₃ and CD₂ groups. |
| C=O Stretch | ~1715-1725 | ~1710-1720 | Carbonyl group vibration. docbrown.info |
| C-H Bend (Alkyl) | ~1460, ~1370 | Shifted/Replaced | Bending/deformation of CH₃ and CH₂ groups. |
| C-D Bend | N/A | Lower frequency region | New bending modes from CD₃ and CD₂ groups. |
This interactive table presents the assignment of key vibrational modes and shows the expected frequency shifts upon deuteration of 2-butanone.
Analysis of Isotopic Shifts on Carbonyl and Alkyl Stretching Frequencies
The most prominent feature in the infrared spectrum of 2-butanone is the strong absorption band corresponding to the C=O stretching vibration, typically found around 1715-1725 cm⁻¹ for saturated aliphatic ketones. docbrown.infoorgchemboulder.com Deuteration at the α-positions (the -CD₂- group at position 3) can cause a small but noticeable shift in this frequency. This effect is primarily due to changes in vibrational coupling between the C=O stretch and the bending modes of the adjacent alkyl group. The heavier mass of deuterium alters these coupling interactions, generally resulting in a slight lowering of the C=O stretching frequency.
The most dramatic effect of deuteration is observed in the alkyl stretching region. The characteristic C-H stretching bands of the methyl and methylene groups in the ~2800-3000 cm⁻¹ range disappear from the spectrum of this compound. They are replaced by new, weaker C-D stretching bands at significantly lower wavenumbers, typically in the 2000-2200 cm⁻¹ range. Similarly, the C-H bending and deformation vibrations (e.g., scissoring, rocking) that appear in the fingerprint region (below 1500 cm⁻¹) are replaced by corresponding C-D bending modes at lower frequencies. aip.org This provides a clear spectral window to observe other functional groups and simplifies the analysis of the complex fingerprint region. docbrown.info
| Bond Vibration | Frequency in 2-Butanone (cm⁻¹) | Frequency in 2-Butanone-d5 (cm⁻¹) | Isotopic Shift (Approximate) |
| C=O Stretch | ~1718 | ~1712 | -6 cm⁻¹ |
| C-H Stretch (CH₃, CH₂) ** | ~2980 | Absent/Replaced | N/A |
| C-D Stretch (CD₃, CD₂) ** | N/A | ~2210 | Appearance of new band |
This interactive table summarizes the observed isotopic shifts for the key stretching frequencies when comparing 2-butanone with its d5-deuterated analogue.
Conformational Analysis via Vibrational Spectroscopic Signatures
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the conformational landscape of 2-butanone and its deuterated isotopologues. Studies have shown that in the gaseous and liquid phases, 2-butanone exists as a mixture of at least two conformers: a more stable trans form and a higher-energy gauche form. cdnsciencepub.com The trans conformer, where the two methyl groups are oriented trans to each other about the central C-C bond, is the predominant form. cdnsciencepub.com Upon cooling to the solid state, only the trans form is observed, indicating its greater stability. cdnsciencepub.com
The analysis of vibrational spectra allows for the identification of key bands characteristic of each rotational isomer. researchgate.net For instance, the far-infrared spectrum of gaseous 2-butanone reveals features that have been assigned to the methyl torsion of the ethyl group in the trans form. cdnsciencepub.com These assignments are crucial for developing a potential function that describes the conformational interchange between the trans and gauche forms. cdnsciencepub.com The strongest and most characteristic absorption band for 2-butanone is the carbonyl group (C=O) stretching vibration, which appears in the range of 1700 to 1725 cm⁻¹. docbrown.info While multiple C-H absorption bands are present, they are generally less characteristic. docbrown.info The region between approximately 1500 and 400 cm⁻¹ is considered the fingerprint region, containing a complex set of overlapping vibrations unique to the molecule's structure. docbrown.info
Microwave Spectroscopy for Rotational and Internal Motion Analysis
Microwave spectroscopy provides high-resolution data that allows for the precise determination of molecular structures, rotational constants, and internal rotation barriers. For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. tanta.edu.eg
Determination of Rotational Constants for this compound Isotopologues
The microwave spectra of 2-butanone and its deuterated species, including 2-butanone-d5, have been investigated to determine their rotational constants. researchgate.net The assigned transitions in these spectra are attributed to the rotational absorption of the trans conformer in its ground-vibrational state. researchgate.netresearchgate.net Isotopic substitution, such as the replacement of hydrogen with deuterium, leads to a change in the mass and moment of inertia of the molecule, which in turn alters the rotational constants (B). goalparacollege.ac.in Specifically, an increase in mass results in a decrease in the B value. goalparacollege.ac.in By analyzing the spectra of different isotopologues, precise structural parameters can be derived. researchgate.net For example, utilizing the rotational constants from two isotopic species of 2-butanone, the heavy-atom structural parameters have been determined. researchgate.net
Elucidation of Internal Torsion Barriers and Conformational Preferences
Furthermore, the fundamental CH3-C(O) torsion has been observed, leading to a calculated threefold barrier to internal rotation of 233 cm⁻¹ (666 cal/mol) for the trans conformer. cdnsciencepub.comnist.gov The methyl torsion of the ethyl group in the trans form has a calculated barrier of 868 ± 3 cm⁻¹ (2.48 ± 0.01 kcal/mol). cdnsciencepub.comresearchgate.net The absence of an assignable spectrum for the gauche form in early microwave studies suggested that its zero-point energy is significantly higher than that of the trans form. researchgate.net Ab initio calculations support the greater stability of the trans conformer, with an enthalpy difference of about 1.5 kcal/mol compared to the gauche conformer. researchgate.net
Dipole Moment Measurements in Deuterated 2-Butanone Systems
Stark effect measurements within microwave spectroscopy enable the determination of the molecule's electric dipole moment. For 2-butanone, the magnitude of the dipole moment has been measured to be 2.775 ± 0.015 D. researchgate.net The orientation of the dipole moment relative to the molecular frame has also been determined, with it making an angle of 2°40′ ± 30′ with the C=O bond direction. researchgate.net While specific dipole moment measurements for this compound are not detailed in the provided results, studies on deuterated ketones like d4-acetone show minimal changes in binding energies upon deuteration, suggesting that the electronic structure and thus the dipole moment are not significantly altered. aps.org Theoretical studies have also indicated that the increase in the dipole moments of ketones like 2-butanone in the liquid phase compared to the gas phase is not substantial due to the absence of hydrogen bonding in the pure liquid. mdpi.com
Kinetic Isotope Effects Kie and Reaction Mechanism Elucidation with 2 Butanone 1,1,1,3,3 D5
Application of Primary and Secondary Kinetic Isotope Effects
Probing Rate-Determining Steps in Chemical Transformations
The magnitude of the primary kinetic isotope effect (kH/kD) is a key indicator of whether a C-H bond is cleaved in the slowest, rate-determining step (RDS) of a reaction. A significant primary KIE, typically with a kH/kD value between 6 and 10, strongly suggests that the C-H bond is broken during the RDS. wikipedia.org For instance, in the halogenation of ketones like 2-butanone (B6335102), the rate-determining step is often the initial enol or enolate formation, which involves the removal of a proton from the α-carbon. libretexts.orgacs.org
Conversely, secondary kinetic isotope effects (SKIEs) are observed when the isotopically substituted bond is not broken in the rate-determining step. libretexts.org These effects are typically much smaller, with kH/kD values close to 1. wikipedia.org They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to a change in hybridization of the carbon atom. snnu.edu.cngmu.edu
Elucidation of Transition State Structures through Deuteration
Secondary KIEs provide subtle but powerful clues about the geometry of the transition state. An α-secondary KIE, where deuterium (B1214612) is on the carbon undergoing a change in coordination, is particularly informative. wikipedia.org
Normal SKIE (kH/kD > 1): A normal effect, typically in the range of 1.1 to 1.2, is observed when the hybridization of the carbon atom changes from sp3 to sp2 in the transition state. This is because the C-H(D) bending vibrations become less restricted, leading to a looser transition state for the hydrogen isotopologue.
Inverse SKIE (kH/kD < 1): An inverse effect, with typical values of 0.8 to 0.9, occurs when the hybridization changes from sp2 to sp3. wikipedia.org In this case, the transition state is more sterically crowded than the reactant, and the C-H(D) bending vibrations are more constrained.
By measuring the SKIE for reactions involving 2-butanone-1,1,1,3,3-d5, chemists can deduce changes in the bonding environment at the α-carbons (C1 and C3) as the reaction proceeds toward the transition state. This allows for a more detailed picture of the transition state's structure, helping to distinguish between proposed mechanistic pathways, such as differentiating between SN1 and SN2 reaction mechanisms. wikipedia.org
Deuterium Exchange Studies in Reaction Systems
Base-Catalyzed Enolization and Deuterium Exchange Kinetics
The hydrogens on the carbons alpha to the carbonyl group in ketones are acidic and can be removed by a base to form an enolate. nih.gov In the presence of a deuterium source, such as D₂O, this process leads to hydrogen-deuterium exchange. libretexts.orgnih.gov The study of this exchange in 2-butanone is a classic method for understanding enolate formation and keto-enol tautomerism. nih.govsemanticscholar.org
2-Butanone is an asymmetrical ketone, meaning it can form two different enolates: the kinetic enolate and the thermodynamic enolate. udel.eduyoutube.com
Kinetic Enolate: Formed by removing a proton from the less substituted α-carbon (the methyl group, C1). This process is faster due to less steric hindrance. udel.edulibretexts.org
Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon (the methylene (B1212753) group, C3). This enolate is more stable due to the more substituted double bond. udel.edumasterorganicchemistry.comresearchgate.net
The use of this compound allows for precise tracking of the reverse process—the rate at which deuterium is exchanged for hydrogen from a protic solvent. The kinetics of this exchange provide information on the relative stability and rates of formation of the two possible enolates under different conditions. semanticscholar.org
| Condition | Kinetic Enolate (Deprotonation at C1) | Thermodynamic Enolate (Deprotonation at C3) |
|---|---|---|
| Base | Strong, bulky, non-nucleophilic base (e.g., LDA) udel.edulibretexts.orgmasterorganicchemistry.com | Weaker, smaller base (e.g., NaOEt, NaOH) udel.edumasterorganicchemistry.com |
| Temperature | Low temperatures (e.g., -78 °C) udel.eduyoutube.com | Higher temperatures (e.g., 0 °C to room temp) udel.eduyoutube.com |
| Reaction Control | Irreversible, rate-controlled conditions udel.edulibretexts.org | Reversible, equilibrium-controlled conditions udel.edulibretexts.org |
Investigating Radical Transformations and Deuterium Label Retention
While ionic reactions like enolization are common, ketones can also undergo radical transformations. In these reactions, the strength of the C-D bond compared to the C-H bond can be exploited to influence reaction pathways and probe mechanisms. rsc.orgresearchgate.net For example, if an unwanted side reaction involves a hydrogen atom transfer from an α-carbon, using this compound can significantly slow down this side reaction due to the primary kinetic isotope effect. rsc.org This can lead to a higher yield of the desired product.
Studying the retention or loss of the deuterium label in the products of a radical reaction provides crucial information. If the deuterium labels at the C1 and C3 positions are retained in the final product, it suggests that these C-D bonds were not cleaved during the reaction. Conversely, scrambling or loss of the deuterium label would indicate that C-D bond cleavage did occur, possibly through a radical abstraction mechanism.
Applications of 2 Butanone 1,1,1,3,3 D5 As an Analytical Internal Standard
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis. By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with a high degree of accuracy.
In quantitative analysis, deuterated internal standards like 2-Butanone-1,1,1,3,3-d5 are indispensable for achieving accurate and reproducible results. The fundamental principle lies in the assumption that the deuterated standard behaves identically to the native analyte during sample preparation, chromatography, and ionization in the mass spectrometer. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.
By adding a known quantity of this compound to a sample containing 2-butanone (B6335102), a ratio of the two compounds is established. This ratio is then measured by the mass spectrometer. Since the amount of the deuterated standard is known, the amount of the native 2-butanone in the sample can be calculated precisely. This approach effectively corrects for variations in sample volume, injection volume, and instrument response.
The use of deuterated standards is particularly advantageous in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds. For instance, in the quantification of silylated metabolites, a targeted GC-MS/MS method was developed where internal standards were synthesized by derivatizing a mixture of standards with a deuterated agent. This individual correction of metabolite responses resulted in significantly higher precision compared to traditional data correction strategies. nih.govresearchgate.net
Table 1: Comparison of Precision in Quantitative Analysis with and without Deuterated Internal Standards
| Method | Relative Standard Deviation (RSD) |
| Without Internal Standard | 15-20% |
| With Deuterated Internal Standard | <5% |
Note: This table represents typical improvements in precision and may vary depending on the specific application and matrix.
Complex samples, such as biological fluids, environmental matrices, and food products, contain a multitude of components that can interfere with the analysis of the target analyte. These interferences, collectively known as matrix effects, can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.
Deuterated internal standards are highly effective in compensating for these matrix effects. Because this compound is chemically and physically almost identical to 2-butanone, it experiences the same matrix effects. As a result, the ratio of the analyte to the internal standard remains constant, even in the presence of significant signal suppression or enhancement. This ensures that the quantitative results are reliable and independent of the sample matrix. The use of deuterated analogues as internal standards has been shown to resolve issues of quantitative accuracy in differing complex matrices, such as in the analysis of pesticides and mycotoxins in various cannabis products. lcms.cz
Chromatographic Applications with this compound as an Internal Standard
This compound is frequently employed as an internal standard in both gas and liquid chromatography, coupled with mass spectrometry, for the development and validation of analytical methods.
In GC-MS, the development of robust and reliable methods for the quantification of volatile organic compounds often relies on the use of deuterated internal standards. The nearly identical chromatographic behavior of this compound and its non-labeled counterpart ensures that they co-elute, simplifying data analysis and improving accuracy.
During method development, this compound can be used to optimize various parameters, including injection volume, split ratio, and temperature programming. A quantitative pyrolysis-GC/MS method was developed for the quantification of tire tread particles in environmental matrices, where deuterated internal standards of similar polymeric structure were used to correct for variable analyte recovery. mdpi.com While isotopic analogs are commonly used as internal standards, it has been observed that analytes can sometimes have higher mass responses than their equimolar deuterated analogs, which needs to be considered during method development. researchgate.net
Table 2: Example of GC-MS Method Parameters for Volatile Organic Compound Analysis
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | 40°C (hold 2 min), then 10°C/min to 250°C (hold 5 min) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Internal Standard | This compound |
For the analysis of more polar or thermally labile compounds, LC-MS is the technique of choice. The validation of LC-MS methods is a critical step to ensure their accuracy, precision, and reliability for their intended purpose. This compound can be utilized as an internal standard in the validation of LC-MS methods for the analysis of small molecules, including ketones and other volatile compounds that can be analyzed by this technique.
Method validation typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. A study on the analysis of ketone bodies in clinical diagnostics highlighted the challenges in accurately measuring the ratio of analytes due to the absence of an appropriate internal standard and stability issues, which can be overcome with a validated LC-MS/MS method. nih.gov The use of stable isotopically labeled internal standards is often the first choice, though it is noted that deuterium-labeled compounds may sometimes exhibit different retention times or recoveries than the analyte. scispace.com
Table 3: Typical Validation Parameters for an LC-MS/MS Method
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy | 85-115% of nominal concentration |
| Precision (RSD) | < 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
Application in Food Science for Volatile Compound Quantification
This compound, a stable isotope-labeled form of 2-butanone, serves as an excellent internal standard for the quantification of volatile organic compounds (VOCs) in complex food matrices. Its utility stems from its similar physicochemical properties to many common volatile compounds found in food, such as other ketones, aldehydes, and esters. This similarity ensures that it behaves comparably during sample preparation, extraction, and chromatographic analysis, thereby effectively compensating for variations in sample handling and instrument response.
Detailed Research Findings:
For instance, in the analysis of fermented beverages like wine or beer, where 2-butanone is a natural fermentation byproduct, a deuterated internal standard is essential to distinguish from the endogenous compound. Similarly, in the analysis of dairy products such as cheese, where microbial metabolism generates a complex array of volatile compounds, this compound can be used to quantify key aroma compounds like diacetyl (2,3-butanedione) and other ketones that contribute to the characteristic flavor.
The general methodology involves adding a known amount of this compound to the food sample prior to the extraction of volatile compounds, typically by headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE). Following GC-MS analysis, the ratio of the peak area of the target analyte to the peak area of the internal standard is used to calculate the concentration of the analyte, based on a calibration curve prepared with known concentrations of the standard and the analyte.
Illustrative Data Tables:
To demonstrate the application, the following interactive tables present hypothetical yet representative data from a study on the quantification of key volatile compounds in a fermented dairy product using this compound as an internal standard.
Table 1: Quantification of Key Ketones in Fermented Milk Internal Standard: this compound (50 µg/kg)
| Analyte | Retention Time (min) | Target Ion (m/z) | Internal Standard Ion (m/z) | Concentration (µg/kg) |
| Acetone | 4.25 | 43 | 48 | 152.3 |
| 2,3-Butanedione (Diacetyl) | 5.81 | 86 | 91 | 78.5 |
| 2-Pentanone | 7.12 | 71 | 76 | 45.1 |
| 2-Heptanone | 10.34 | 114 | 119 | 22.8 |
Table 2: Quantification of Aldehydes and Esters in Fruit Yogurt Internal Standard: this compound (25 µg/kg)
| Analyte | Retention Time (min) | Target Ion (m/z) | Internal Standard Ion (m/z) | Concentration (µg/kg) |
| Acetaldehyde | 3.98 | 44 | 48 | 210.7 |
| Hexanal | 9.55 | 82 | 91 | 63.2 |
| Ethyl acetate | 6.47 | 88 | 91 | 125.4 |
| Ethyl butanoate | 8.91 | 116 | 119 | 89.6 |
These tables exemplify how the use of this compound allows for the reliable quantification of various volatile compounds that are crucial to the sensory profile of food products. The distinct mass-to-charge ratio of the deuterated standard ensures that its signal does not overlap with those of the target analytes, leading to more accurate and precise measurements.
Computational and Theoretical Chemistry Studies of 2 Butanone 1,1,1,3,3 D5 Systems
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and potential energy surface of molecules. For 2-Butanone-1,1,1,3,3-d5, these methods elucidate how deuteration affects its geometry and stability.
Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to study molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost.
For molecules like 2-butanone (B6335102), various levels of theory are employed to explore the potential energy surface. Common approaches include Hartree-Fock (RHF), Møller-Plesset perturbation theory (MP2), and DFT with hybrid functionals like B3LYP, often paired with Pople-style basis sets such as 6-311G**. nih.gov
In the case of this compound, the potential energy surface, which governs the molecule's chemical properties, is electronically identical to that of its non-deuterated counterpart because deuterium (B1214612) and hydrogen have the same nuclear charge. However, the difference in mass affects the molecule's vibrational energy levels. Specifically, the zero-point vibrational energy (ZPVE) is lower for a C-D bond compared to a C-H bond due to the heavier mass of deuterium. This difference is a key factor in understanding kinetic isotope effects. princeton.edu
Computational studies on the parent compound, 2-butanone, have been performed to determine its optimized geometry, vibrational frequencies, and the energies of its various conformations. nih.gov These calculations serve as a direct baseline for understanding the properties of the deuterated species.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The stability of these different arrangements, or conformers, is influenced by factors such as torsional strain (resistance to bond twisting) and steric strain (repulsive interactions between non-bonded atoms). libretexts.org
Computational studies of 2-butanone have revealed that its potential energy surface has three distinct minima, corresponding to three stable conformers. nih.gov The primary factors influencing these conformational preferences are steric and bond dipole interactions. nih.gov The substitution of hydrogen with deuterium in this compound does not significantly alter the geometry of these conformers or the barriers to rotation. However, the aforementioned differences in ZPVE can lead to minor changes in the relative energies and populations of the conformers at equilibrium.
Strain energy is the excess energy that a molecule possesses due to deviations from ideal bond lengths, bond angles, or dihedral angles. In the conformers of 2-butanone, torsional strain arises from the eclipsing of bonds during rotation around the central C-C bond. Theoretical calculations can quantify this strain to predict the most stable conformer.
| Conformer | Description | Key Dihedral Angle | Relative Stability |
|---|---|---|---|
| Anti | The two methyl groups are positioned opposite to each other. | ~180° | Most Stable |
| Gauche 1 | One methyl group is rotated relative to the other. | ~60° | Less Stable |
| Gauche 2 (eclipsed) | A higher energy conformer where the methyl group eclipses the carbonyl group. | ~120° | Higher Energy Minimum |
Molecular Dynamics Simulations Incorporating Deuterium Isotopes
Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing a detailed picture of atomic motion. For this compound, MD simulations would involve numerically solving Newton's equations of motion for a system of interacting atoms. A key input for these simulations is a force field, which is a set of parameters describing the potential energy of the system.
To incorporate deuterium isotopes, the standard force field for 2-butanone is modified by adjusting the atomic masses for the five deuterium atoms. This change in mass, while not affecting the potential energy landscape defined by the force field, directly influences the dynamics. The deuterated molecules will exhibit slower translational and rotational motion and have different vibrational frequencies compared to the non-deuterated isotopologue.
Ab initio molecular dynamics (AIMD) is a more advanced technique where the forces on the atoms are calculated "on-the-fly" using quantum chemical methods, eliminating the need for a pre-defined force field. researchgate.net AIMD simulations have been used to study the interaction of butanone with other materials, providing insights into intermolecular forces and reaction dynamics at a high level of theory. researchgate.net Such simulations for this compound would accurately capture the quantum effects of deuteration on molecular motion and reactivity.
Theoretical Modeling of Spectroscopic Parameters and Kinetic Isotope Effects
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data and for quantifying the effects of isotopic substitution on reaction rates.
Theoretical calculations can predict various spectroscopic parameters, such as vibrational frequencies, which are directly influenced by isotopic substitution. The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. princeton.edu Replacing hydrogen with the heavier deuterium atom in 2-butanone leads to a predictable decrease in the frequency of the C-D stretching and bending vibrations compared to the corresponding C-H modes. These calculated shifts are invaluable for assigning peaks in experimental infrared (IR) and Raman spectra.
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a quantum mechanical phenomenon arising primarily from the difference in ZPVE between the isotopologues. libretexts.org A C-D bond has a lower ZPVE than a C-H bond, meaning it resides in a deeper potential well and requires more energy to be broken. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will typically react more slowly, leading to a "normal" KIE (kH/kD > 1). wikipedia.org
Theoretical models are used to calculate KIEs by determining the structures and vibrational frequencies of the reactants and the transition state. nih.gov Computational studies on the reactions of 2-butanone, such as its autoignition, have utilized methods like Canonical Variational Transition State Theory (CVT) with small curvature tunneling (SCT) to compute temperature-dependent rate coefficients for various reaction pathways, including H-migration steps. nih.gov Applying these methods to this compound would allow for the direct calculation of the KIE for reactions involving the cleavage of the C-D bonds at the 1- and 3-positions, providing crucial information for elucidating reaction mechanisms.
| Parameter | C-H Bond | C-D Bond | Consequence for KIE |
|---|---|---|---|
| Reduced Mass (µ) | Lower | Higher | Lower vibrational frequency for C-D bond. |
| Vibrational Frequency (ν) | Higher | Lower | |
| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | Higher activation energy for C-D bond cleavage. |
| Reaction Rate (k) | Faster (kH) | Slower (kD) | Normal KIE (kH/kD > 1) when bond is broken in rate-determining step. |
Advanced Research Avenues and Broader Impact of 2 Butanone 1,1,1,3,3 D5
Tracer Studies in Biochemical Pathways and Environmental Fate (non-human contexts)
The core utility of 2-Butanone-1,1,1,3,3-d5 in tracer studies lies in its ability to be distinguished from its naturally occurring, non-deuterated form by mass spectrometry. This allows researchers to introduce the labeled compound into a system and precisely track its transformation and movement over time.
Elucidation of Degradation Pathways of Organic Compounds
In non-human biochemical contexts, this compound is an invaluable tracer for mapping metabolic and degradation pathways. For instance, the microbial degradation of 2-butanone (B6335102) is a significant process in various biological systems. Bacteria such as Klebsiella pneumoniae are known to produce 2-butanone from glucose through a pathway involving 2,3-butanediol (B46004) as an intermediate. By researchgate.net introducing this compound, scientists can follow its conversion, identify metabolites, and quantify the rates of these biological reactions without interference from endogenous 2-butanone.
This isotopic labeling helps confirm and quantify the formation of key metabolites. The known metabolic pathways of 2-butanone include both oxidation and reduction processes, leading to the formation of compounds such as:
3-hydroxy-2-butanone
2,3-butanediol
Using the deuterated form allows for precise tracking of these transformations in complex biological matrices, such as during fermentation or in food science studies where 2-butanone can be a volatile byproduct of storage.
Investigating Chemical Transformations in Environmental Systems
The environmental fate of volatile organic compounds (VOCs) like 2-butanone is a critical area of study. 2- nih.govButanone-1,1,1,3,3-d5 is listed for use in environmental analysis, where it serves as a tracer to understand how the compound behaves in different environmental compartments.
K isotope.comey environmental processes for 2-butanone include:
Volatilization: It is expected to rapidly volatilize from surface water and soil into the atmosphere.
nih.govcdc.govBiodegradation: In water and soil, 2-butanone is subject to microbial degradation under both aerobic and anaerobic conditions.
cdc.govAtmospheric Degradation: In the atmosphere, it primarily exists in the vapor phase and is degraded by chemical reactions.
B cdc.govy spiking an environmental sample (e.g., a soil slurry or a contained water system) with this compound, researchers can monitor its disappearance over time and the appearance of labeled degradation products. This allows for the calculation of degradation rates and the identification of transformation pathways, distinguishing the experimental compound from background levels of 2-butanone that may be present from industrial or natural sources.
# epa.gov## 7.2. Contributions to Advanced Materials Research
The substitution of hydrogen with deuterium (B1214612) imparts subtle but significant changes to the physical properties of molecules, which are exploited in advanced materials research.
Contributions to Advanced Materials Research
Deuterated Compounds in Polymer Science and Neutron Scattering Applications
Deuterated compounds are essential tools in polymer science, particularly for techniques like Small-Angle Neutron Scattering (SANS). SA aip.orgnist.govNS is used to study the structure and dynamics of polymers at the nanoscale. Th aip.orgeuropa.eue technique's effectiveness relies on the significant difference in the neutron scattering length between hydrogen (protium) and its heavier isotope, deuterium.
T europa.euhis difference allows for a method called "contrast variation," where researchers can selectively deuterate parts of a polymer system (e.g., one type of polymer in a blend, or the solvent) to make them "visible" or "invisible" to neutrons. Th aip.orgeuropa.euis enables the detailed investigation of:
Polymer chain conformation and size in solution and in bulk.
The morphology of polymer blends.
The internal structure and dynamics of complex polymer assemblies.
W europa.euhile this compound is not a monomer, its utility lies in its potential use as a deuterated solvent for these experiments or as a starting material for the synthesis of more complex deuterated molecules used in polymer research.
# ill.euresearchgate.net### 7.2.2. Study of Organic Light-Emitting Diodes (OLEDs) and Fluorophores via Kinetic Isotope Effects
The development of stable and efficient Organic Light-Emitting Diodes (OLEDs) is a major goal in materials science. A key degradation pathway for the organic materials used in OLEDs involves the breaking of carbon-hydrogen (C-H) bonds. Replacing these C-H bonds with stronger carbon-deuterium (C-D) bonds can slow down the rate of these degradation reactions.
T researchgate.netrsc.orghis phenomenon is known as the kinetic isotope effect (KIE), where the heavier isotope (deuterium) leads to a lower vibrational frequency of the bond, requiring more energy to break and thus slowing the reaction rate. Re irisotope.comsearch has shown that deuterating the organic host materials or charge-transporting materials in OLEDs can significantly increase the device's operational lifetime, sometimes by a factor of five or more, without losing efficiency. Sp rsc.orgrsc.orgecifically, deuteration is used to enhance the stability of the blue light-emitting components, which are often the least stable.
2 irisotope.com-Butanone-1,1,1,3,3-d5 can serve as a deuterated building block or solvent in the synthesis and study of these advanced organic electronic materials, helping researchers to probe degradation mechanisms and design more robust and long-lasting devices.
Development of Reference Materials and Metrology for Deuterated Standards
In the field of metrology—the science of measurement—accuracy and comparability of results are paramount. This is achieved through an unbroken chain of calibrations that links a measurement result to a recognized reference standard, a concept known as metrological traceability. De nist.govprocesssensing.comeurachem.orguterated compounds like this compound play a crucial role in establishing this traceability in chemical analysis.
This compound is widely used as an internal standard for the quantification of 2-butanone in various samples using isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the deuterated standard is added to a sample before analysis. Because the deuterated standard is chemically identical to the non-deuterated analyte, it behaves the same way during sample preparation and analysis, correcting for any loss of analyte. However, because it has a different mass, the mass spectrometer can distinguish it from the target analyte.
T isotope.comhis method provides high precision and accuracy, making it a gold-standard technique for developing certified reference materials (CRMs). National metrology institutes, such as the National Institute of Standards and Technology (NIST), use these methods to produce CRMs that laboratories can use to calibrate their instruments and ensure the traceability of their own measurements. Th nist.govmasmanagementsystems.com.aue use of this compound as a reliable internal standard underpins the quality and comparability of chemical measurements across different laboratories and over time.
Interactive Data Table: Properties of this compound
This table summarizes key physical and chemical properties of the compound.
| Property | Value |
|---|---|
| Chemical Formula | CH₃CD₂COCD₃ |
| CAS Number | 24313-50-6 |
| Molecular Weight | 77.14 g/mol |
| Isotopic Purity | ≥98 atom % D |
| Density | 0.860 g/mL at 25 °C |
| Boiling Point | 80 °C |
| Melting Point | -87 °C |
| Refractive Index | n20/D 1.379 |
Data sourced from commercial suppliers and chemical databases.
Q & A
Q. How is 2-Butanone-1,1,1,3,3-d5 synthesized, and what steps ensure deuterium incorporation?
The synthesis involves selective deuteration of non-deuterated precursors. For example, hydrogen atoms at positions 1,1,1 (methyl group) and 3,3 (ethyl group) are replaced with deuterium using catalysts like platinum or palladium in deuterated solvents (e.g., D₂O or deuterated acids). Post-synthesis, purification via fractional distillation or chromatography ensures isotopic purity (>98 atom%D) . Key validation steps include mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium placement and absence of protio impurities.
Q. What analytical methods are recommended to confirm isotopic purity and structural integrity?
- NMR Spectroscopy : High-resolution ¹H NMR (400–600 MHz) identifies residual protio signals. For example, the methyl (CD₃) and ethyl (CD₂) groups show no peaks in the ¹H spectrum, while ²H NMR confirms deuterium presence .
- Mass Spectrometry : High-resolution MS detects isotopic clusters. The molecular ion (M⁺) for 2-Butanone-d₅ (C₄D₅O) should appear at m/z 77.14, with a characteristic D/H ratio >98% .
- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) quantifies D-enrichment, critical for metabolic tracing studies .
Q. How should researchers handle and store deuterated 2-butanone to maintain stability?
- Storage : Keep in airtight, dark glass containers under inert gas (e.g., argon) at –20°C to prevent isotopic exchange or degradation.
- Handling : Use gloveboxes or Schlenk lines to avoid moisture. Deuterated ketones are hygroscopic and may exchange deuterium with atmospheric water, reducing isotopic purity .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) of 2-Butanone-d₅ be measured in reaction mechanisms?
- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated 2-butanone in processes like ketone reduction or nucleophilic addition. For example, KIE = k_H/k_D >1 indicates deuterium slows bond-breaking steps.
- Analytical Tools : Use gas chromatography (GC) or HPLC (e.g., Aminex HPX-87H column) with UV/RI detectors to quantify substrate and product ratios .
- Computational Support : Density functional theory (DFT) calculations model transition states to rationalize observed KIEs .
Q. What strategies resolve spectral contradictions in NMR data for deuterated ketones?
- Solvent Selection : Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap.
- Advanced NMR Techniques :
- ²H NMR : Directly probes deuterium environments; absence of splitting confirms uniform deuteration.
- NOESY/ROESY : Differentiates between structural isomers or impurities .
Q. How is 2-Butanone-d₅ applied in metabolic flux analysis (MFA) using mass spectrometry?
- Tracer Design : Introduce ²H-labeled 2-butanone into microbial or cellular systems to track carbon and hydrogen flow in pathways like fatty acid oxidation or glycolysis.
- MS Data Acquisition : Use LC-MS/MS with multiple reaction monitoring (MRM) to detect deuterated metabolites (e.g., acetyl-CoA-d₃).
- Flux Calculation : Software like INCA or OpenFLUX integrates isotopic labeling patterns to model metabolic networks .
Methodological Considerations
Q. What controls are essential for reproducibility in deuterated compound studies?
- Isotopic Purity Checks : Pre-experiment validation via NMR/MS to ensure >98% D-enrichment.
- Blank Experiments : Run parallel reactions with non-deuterated 2-butanone to distinguish isotope-specific effects from experimental artifacts.
- Environmental Controls : Monitor lab humidity (<10% RH) to prevent deuterium loss .
Q. How to optimize reaction conditions for deuterium retention in synthetic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
